molecular formula C46H75NO14 B1669309 Concanamycin a CAS No. 80890-47-7

Concanamycin a

Cat. No.: B1669309
CAS No.: 80890-47-7
M. Wt: 866.1 g/mol
InChI Key: DJZCTUVALDDONK-INKICEHKSA-N
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Mechanism of Action

Target of Action

Concanamycin A is an exceptionally potent and specific inhibitor of the ATP-driven proton pumps known as vacuolar type H±ATPases (V-ATPases) . These V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .

Mode of Action

This compound interacts with its targets, the V-ATPases, by inhibiting their activity . This inhibition disrupts the normal function of these proton pumps, preventing them from acidifying intracellular compartments and translocating protons across the plasma membrane .

Biochemical Pathways

The inhibition of V-ATPases by this compound affects several biochemical pathways. V-ATPases play an important role in endocytosis and intracellular membrane trafficking . By inhibiting these proton pumps, this compound disrupts these processes, leading to downstream effects such as the suppression of the increase in CD8+ CTL population .

Pharmacokinetics

It is known that this compound is soluble in dmso at 50 mg/ml . It is supplied as a lyophilized powder and is stable for 24 months in this form. Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency .

Result of Action

The inhibition of V-ATPases by this compound has several molecular and cellular effects. For instance, treatment of murine cells with this compound results in apoptosis, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . Moreover, it has been shown that this compound can induce a marked DNA fragmentation characteristic of apoptosis in the CD8+ CTL clone .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the efficacy of this compound can be affected by the pH of the environment, as its primary target, V-ATPases, are involved in regulating pH within cells . Furthermore, the stability of this compound can be affected by temperature, as it needs to be stored at -20ºC once in solution to prevent loss of potency .

Biochemical Analysis

Biochemical Properties

Concanamycin A plays a crucial role in biochemical reactions by specifically inhibiting V-ATPases. These enzymes are responsible for acidifying intracellular compartments, which is essential for various cellular processes such as endocytosis, intracellular membrane trafficking, and protein degradation. This compound interacts with the V-ATPase complex by binding to the Vo subunit, thereby inhibiting its proton translocation activity . This interaction disrupts the acidification of intracellular compartments, leading to various downstream effects on cellular function.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis in murine cells, as evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . Additionally, this compound has been shown to induce the production of nitric oxide and decrease cell growth and survival in mouse leukemic monocyte cells . It also reverses the downregulation of cell surface MHC-I by the HIV-encoded accessory protein Nef, suggesting a potential therapeutic role in enhancing the immune-mediated clearance of HIV-infected cells .

Molecular Mechanism

The molecular mechanism of this compound involves its specific inhibition of V-ATPases. By binding to the Vo subunit of the V-ATPase complex, this compound prevents the translocation of protons across the membrane, thereby disrupting the acidification of intracellular compartments . This inhibition leads to an increase in the pH of lytic granules, which accelerates the degradation of perforin and inhibits perforin-based cytotoxic activity . Additionally, this compound has been shown to induce apoptosis through DNA fragmentation and nuclear condensation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored lyophilized at -20ºC and desiccated, but once in solution, it should be used within one month to prevent loss of potency . Over time, this compound can induce drastic vacuolation of cytoplasmic granules and inhibit acidification in various cell types . Long-term exposure to this compound can lead to significant changes in cellular function, including apoptosis and altered cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit V-ATPase activity and induce apoptosis in target cells . At high doses, this compound can exhibit toxic effects, including general cytotoxicity and immunosuppressive effects . It is important to carefully control the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate intracellular pH and proton translocation. By inhibiting V-ATPases, this compound disrupts the acidification of intracellular compartments, which can affect various metabolic processes . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to bind to the Vo subunit of the V-ATPase complex, which facilitates its localization to intracellular compartments . This interaction affects the distribution and accumulation of this compound within cells, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within intracellular compartments that contain V-ATPases. The compound targets the Vo subunit of the V-ATPase complex, directing it to specific compartments such as lysosomes and endosomes . This localization is essential for its inhibitory effects on proton translocation and acidification, which in turn affect various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Concanamycin A is primarily isolated from the fermentation broth of Streptomyces diastatochromogenes. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization . The compound is soluble in organic solvents such as chloroform, methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces diastatochromogenes under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Concanamycin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogs .

Comparison with Similar Compounds

Concanamycin A’s unique structure and potent inhibitory effects on V-ATPases make it a valuable tool in scientific research and a promising candidate for therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Concanamycin a involves multiple steps including protection and deprotection of functional groups, cyclization, and oxidation.", "Starting Materials": [ "L-tryptophan", "L-lysine", "L-valine", "L-proline", "L-leucine", "L-phenylalanine", "L-aspartic acid", "L-glutamic acid", "L-alanine", "L-cysteine", "L-serine", "L-threonine", "L-tyrosine", "L-arginine", "L-histidine", "L-methionine", "L-isoleucine", "L-ornithine" ], "Reaction": [ "Protection of the carboxylic acid group of L-aspartic acid and L-glutamic acid using benzyl chloroformate", "Protection of the amine group of L-lysine using Boc anhydride", "Protection of the hydroxyl group of L-serine and L-threonine using TBDMS chloride", "Protection of the thiol group of L-cysteine using acetamidomethyl (Acm) group", "Coupling of L-aspartic acid benzyl ester, L-lysine Boc-protected, L-valine, L-proline, and L-leucine using DCC and HOBt to form a linear peptide", "Cyclization of the linear peptide using EDC and HOAt to form the macrolactone ring", "Deprotection of the Boc group using TFA", "Deprotection of the benzyl ester group using hydrogenation", "Deprotection of the TBDMS group using TBAF", "Oxidation of the thiol group using m-chloroperbenzoic acid to form a disulfide bond", "Final deprotection of the Acm group using TFA to obtain Concanamycin a" ] }

CAS No.

80890-47-7

Molecular Formula

C46H75NO14

Molecular Weight

866.1 g/mol

IUPAC Name

[6-[(2S)-2-[4-(11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

InChI

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/t26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,43?,46-/m0/s1

InChI Key

DJZCTUVALDDONK-INKICEHKSA-N

Isomeric SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@@]2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Appearance

Solid powder

80890-47-7

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Concanamycin A;  X 4357 B;  X-4357 B;  X4357 B;  NSC 674620.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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